3-Bromo-1-chloro-2-naphthaldehyde
Description
3-Bromo-1-chloro-2-naphthaldehyde (C₁₁H₆BrClO) is a halogenated naphthaldehyde derivative featuring bromo and chloro substituents at the 3- and 1-positions of the naphthalene ring, respectively, along with an aldehyde group at the 2-position. The aldehyde group enables nucleophilic additions and condensations, while the halogen substituents influence electronic properties and reactivity.
Properties
Molecular Formula |
C11H6BrClO |
|---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
3-bromo-1-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H |
InChI Key |
BEDBDZPWRGVYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route starting from 1-naphthaldehyde or suitably substituted naphthalene derivatives:
- Halogenation Steps:
- Initial chlorination at the 1-position.
- Subsequent bromination at the 3-position.
- Formylation or Aldehyde Introduction:
- Either starting from a naphthalene with pre-existing aldehyde or introducing the aldehyde group after halogenation.
- Purification and Characterization:
- Purification via column chromatography or recrystallization.
- Structural confirmation by NMR, MS, and IR spectroscopy.
Specific Preparation Routes and Conditions
Detailed Synthetic Example
A representative procedure adapted from recent literature involves:
- Starting with 1-chloro-2-naphthaldehyde.
- Bromination using N-bromosuccinimide (NBS) catalyzed by palladium diacetate under acidic conditions at 110 °C for 2 hours. This step selectively introduces bromine at the 3-position.
- The reaction mixture is then cooled, quenched, and extracted.
- Purification is achieved by flash chromatography on silica gel, yielding 3-Bromo-1-chloro-2-naphthaldehyde as a solid product.
This method benefits from mild conditions that preserve the aldehyde group and provide regioselectivity for the halogen substituents.
Analysis of Preparation Methods
Catalytic Bromination
- The use of palladium diacetate as a catalyst in bromination with NBS is a key advancement enabling selective C-H activation at the 3-position of 1-chloro-2-naphthaldehyde.
- Acidic conditions improve regioselectivity and reaction rate.
- This catalytic method contrasts with traditional bromination using elemental bromine, which often leads to polybromination and lower selectivity.
Oxidation and Functional Group Transformations
- Sodium chlorite oxidation is employed when conversion of aldehyde to carboxylic acid intermediates is necessary for subsequent coupling reactions.
- The mild oxidation conditions (0 °C, sulfuric acid catalyst) prevent degradation of sensitive halogenated aromatic rings.
Purification Techniques
- Flash chromatography on silica gel using petroleum ether/ether mixtures is the standard purification method.
- This technique efficiently separates the desired halogenated aldehyde from unreacted starting materials and side products.
Summary Table of Preparation Methods
| Parameter | Details |
|---|---|
| Starting Material | 1-Chloro-2-naphthaldehyde or 1-naphthaldehyde derivatives |
| Bromination Reagent | N-Bromosuccinimide (NBS) |
| Bromination Catalyst | Palladium diacetate |
| Bromination Conditions | Acidic medium, 110 °C, 2 hours |
| Chlorination Reagent | Chlorine gas or N-chlorosuccinimide (NCS) |
| Oxidation Agent | Sodium chlorite (NaClO2) with DMSO and sulfuric acid |
| Purification | Flash chromatography on silica gel |
| Typical Yields | 40-60% overall |
| Characterization | NMR (1H, 13C), MS, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted naphthalenecarboxaldehydes.
Oxidation Products: 3-bromo-1-chloro-2-naphthoic acid.
Reduction Products: 3-bromo-1-chloro-2-naphthalenemethanol.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share structural similarities with 3-bromo-1-chloro-2-naphthaldehyde:
1-Bromonaphthalene (C₁₀H₇Br) : A brominated naphthalene lacking the aldehyde and chloro substituents.
1-Bromo-2-naphthol (C₁₀H₇BrO) : Contains a hydroxyl group instead of an aldehyde, with bromine at the 1-position.
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol: A Schiff base derived from 2-hydroxy-1-naphthaldehyde and 3-bromoaniline, highlighting the role of aldehyde groups in forming imine linkages .
Key Differences:
- Functional Groups: The aldehyde in 3-bromo-1-chloro-2-naphthaldehyde distinguishes it from hydroxylated (e.g., naphthols) or non-functionalized (e.g., bromonaphthalene) analogs.
- Substituent Effects: The simultaneous presence of bromo and chloro groups introduces steric and electronic effects absent in mono-halogenated analogs.
Physical and Chemical Properties
Data from and inferred properties:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Notes |
|---|---|---|---|---|
| 3-Bromo-1-chloro-2-naphthaldehyde* | 265.53 | ~300 (estimated) | Low in water; soluble in THF, DCM | High reactivity at aldehyde group |
| 1-Bromonaphthalene | 207.07 | 281 | Miscible with organic solvents | Inert compared to aldehydes |
| 1-Bromo-2-naphthol | 233.07 | 130 (decomposes) | Soluble in ethanol, benzene | Reactivity via -OH and Br |
*Estimated properties based on analogous compounds.
- Boiling Points: The aldehyde and dual halogenation in 3-bromo-1-chloro-2-naphthaldehyde likely elevate its boiling point compared to mono-halogenated naphthalenes.
- Solubility: The polar aldehyde group enhances solubility in polar aprotic solvents (e.g., THF) relative to non-functionalized bromonaphthalenes .
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